molecular formula C10H12BrN5OS B7632646 4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide

4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide

Cat. No. B7632646
M. Wt: 330.21 g/mol
InChI Key: LRRIEDIKSDOWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMT-047 or TAK-659 and belongs to the class of kinase inhibitors.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide involves the inhibition of several kinases, which play a crucial role in the immune system and cancer cells. BTK is a kinase that is involved in the activation of B cells, which play a critical role in the immune response. ITK is a kinase that is involved in the activation of T cells, which also play a crucial role in the immune response. JAK3 is a kinase that is involved in the activation of several cytokine receptors, which play a role in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound can suppress the immune response and inhibit the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of cytokines, which play a crucial role in the immune response. This compound has also been found to inhibit the activation of B cells and T cells, which play a critical role in the immune response. Furthermore, it has been found to inhibit the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide in lab experiments include its potent inhibitory effects on several kinases, which makes it a valuable tool for studying the immune system and cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide. One direction is to further investigate its potential applications in the treatment of autoimmune diseases and cancer. Another direction is to study its potential toxicity and optimal dosage and administration. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on the immune system and cancer cells.

Synthesis Methods

The synthesis of 4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide involves several steps. The first step is the preparation of 2-aminothiophene-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-(prop-2-yn-1-yl)amine to obtain the intermediate product. The intermediate product is then reacted with sodium azide and copper (I) iodide to form this compound.

Scientific Research Applications

4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. This compound has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in the treatment of certain types of cancer.

properties

IUPAC Name

4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5OS/c1-6(9-12-14-15-13-9)4-16(2)10(17)8-3-7(11)5-18-8/h3,5-6H,4H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRIEDIKSDOWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CC(=CS1)Br)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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